What is Rapamycin?
Rapamycin, also known as Sirolimus, is a macrolide compound. A medication prevents your body from turning against organs or bone marrow donation. Rapamycin blocks specific white blood cells that can reject foreign tissues and organs. Also, it blocks the protein associated with cell division. It is a kind that is an antibiotic. It's a form of immunosuppressant and a serine/threonine kinase inhibitor.
Applications of Rapamycin
Rapamycin coats coronary stents to prevent organ transplant rejection, treats a rare lung disease called lymphangioleiomyomatosis and treats perivascular epithelioid cell tumour (PEComa). It is instrumental in preventing the rejection of kidney transplants. The drug is known as a target for rapamycin Kinase (mTOR) inhibiter that reduces the activated T cells as well as B cells by decreasing their ability to bind to the interleukin-2 (IL-2).
Rapamycin is indicated for the prevention of organ transplant rejection and the treatment of lymphangioleiomyomatosis (LAM).
Rapamycin can be used as a stand-alone drug or with an inhibitor of calcineurin (such as tacrolimus) or mycophenolate mofetil to offer the most effective immunosuppression without steroids.
Rapamycin has been utilized for topical treatment of angiofibroma with tuberous sclerosis (TSC).
The story of Rapamycin
It is made by the bacteria Streptomyces hygroscopicus. It was first isolated initially in 1972 from the samples of Streptomyces hypergroscopicus on Easter Island. The compound was initially referred to as Rapamycin in honour of the indigenous name for the island: Rapa Nui. Rapamycin was created as an antifungal substance. But, it was discontinued after it was realized to have potent immunosuppressive and antiproliferative qualities due to its ability to block the mTOR pathway. It was accepted by FDA U.S. Food and Drug Administration (FDA) in September 1999.
Role of biology in Rapamycin
The antiproliferative effects of Rapamycin are also used alongside coronary stents to stop the recurrence of coronary arteries after balloon angioplasty. The Rapamycin formulation is an elastomer coating.
Rapamycin can be used for treating vascular malformations. Treatment with Rapamycin could reduce pain and intensity of vascular malformations. It also helps improve the coagulation level and stops the growth of lymphatic vessels.
Rapamycin has immunosuppressive effects by limiting the growth and activation of T cells. It can specifically inhibit FK-binding proteins 12 (FKBP12), a compound frequently called an immunophilin due to its binding to immunosuppressive medications. In turn, the rapamycin FKBP12 complex binds to a mammalian-specific target: Rapamycin (mTOR), an mTOR Kinase (an enzyme responsible for adding phosphate groups to various molecules) that plays an essential function in controlling the progression that the cells go through. The rapamycin complex blocks the mTOR pathway and, in doing so, it disrupts cell division and, consequently, the growth of T cells.
In vitro
Rapamycin blocks endogenous mTOR activation in HEK293 cell lines with an IC50 of ~0.1 Nm and more potently than map or AP21967, which have IC50 of 5 nM and less than 10 nM, respectively. Saccharomyces cerevisiae Rapamycin treatments trigger grave G1/S cell cycle block and inhibit translation initiation, which is below 20% of that of control. Rapamycin effectively inhibits the viability of cells T98G and U87-MG in a dose-dependent fashion. It has IC50 in the range of 2 nM or 1mM and one mM, respectively, while showing minimal activity against U373MG cells that have an IC50 of 25 mM, regardless of the inhibition of the mTOR signalling. It is known that Rapamycin (100 nM) causes G1 autophagy and arrest, but not apoptosis, in T98G and U87MG cells that are sensitive to Rapamycin by blocking the function of mTOR.
In vivo
In vivo treatment with Rapamycin specifically blocks specific targets that are believed that are downstream from mTOR, such as the activation and phosphorylation of p70S6K, as well as the inhibition of eIF4E through PHAS-1/4E BP1, leading to total blockage of hypertrophic growth in plantaris muscle weight and size of the fibre. Treatment with Rapamycin for a short time, even at the smallest dosage at 0.16 mg/kg, causes a significant inhibition of p70S6K that is associated with an increase in cancer cell death and necrosis of Eker kidney tumours. Rapamycin blocks the growth of tumours that are metastatic and angiogenesis of CT-26 xenografts by cutting down the amount of VEGF and blocking the endothelial cell-mediated signalling that VEGF induces. A 4 mg/kg/day dose substantially reduces the size of C6 xenografts and the permeability of tumour vascularization.